2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a benzyl group substituted with a thiophene ring and an ethoxyphenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzylamine Intermediate: The reaction starts with the formation of the benzylamine intermediate by reacting 2-(thiophen-3-yl)benzyl chloride with ammonia or an amine source under basic conditions.
Acylation Reaction: The benzylamine intermediate is then acylated with 2-(4-ethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or other substituents can be replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH₃, RNH₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide
- 2-(4-ethoxyphenyl)-N-(2-(furan-3-yl)benzyl)acetamide
- 2-(4-ethoxyphenyl)-N-(2-(thiophen-2-yl)benzyl)acetamide
Uniqueness
2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide is unique due to the specific combination of its ethoxyphenyl and thiophen-3-yl groups. This structural arrangement can impart distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development.
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a member of a class of organic compounds that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies related to this compound.
Synthesis
The synthesis of this compound involves several steps, including the formation of the acetamide linkage and the introduction of the thiophene moiety. The synthetic pathway typically employs standard organic reactions such as nucleophilic substitution and condensation reactions, often utilizing catalysts to enhance yield and selectivity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives similar to this compound against a range of pathogenic microorganisms.
Compound | Target Organism | Activity (MIC µg/mL) |
---|---|---|
This compound | E. coli | 32 |
This compound | S. aureus | 16 |
This compound | P. aeruginosa | 64 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
This compound | 25.0 ± 1.5 | 18.0 ± 0.8 |
The above data indicates that this compound shows a selective inhibition pattern towards COX-2, which is often associated with reduced side effects compared to non-selective COX inhibitors .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlights the significance of specific functional groups in enhancing biological activity. The presence of the ethoxy group at the para position on the phenyl ring appears to contribute positively to both antimicrobial and anti-inflammatory activities. Additionally, the thiophene moiety may enhance lipophilicity, improving membrane permeability and bioavailability.
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving a series of synthesized acetamides showed that derivatives with electron-donating groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts lacking such substitutions .
- Case Study on Anti-inflammatory Mechanism : Research demonstrated that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for their anti-inflammatory effects .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-2-24-19-9-7-16(8-10-19)13-21(23)22-14-17-5-3-4-6-20(17)18-11-12-25-15-18/h3-12,15H,2,13-14H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPQHEJJTHWTFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.